Bienvenue dans la boutique en ligne BenchChem!

2,5-Dioxo-pyrrolidine-3-carboxylic acid ethyl ester

Physicochemical profiling ADME prediction Solid-phase extraction

2,5-Dioxo-pyrrolidine-3-carboxylic acid ethyl ester (CAS 96905-68-9), also known as ethyl 2,5-dioxopyrrolidine-3-carboxylate or 3-ethoxycarbonylsuccinimide, is a racemic pyrrolidine-2,5-dione (succinimide) derivative bearing an ethyl ester at the 3-position. With molecular formula C₇H₉NO₄ and molecular weight 171.15 g/mol, it belongs to the class of cyclic imides that serve as versatile scaffolds in medicinal chemistry and as synthetic intermediates for pharmaceutically active compounds, most notably as a structural precursor to the chiral ranirestat intermediate ASI-2.

Molecular Formula C7H9NO4
Molecular Weight 171.15 g/mol
CAS No. 96905-68-9
Cat. No. B3338552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dioxo-pyrrolidine-3-carboxylic acid ethyl ester
CAS96905-68-9
Molecular FormulaC7H9NO4
Molecular Weight171.15 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC(=O)NC1=O
InChIInChI=1S/C7H9NO4/c1-2-12-7(11)4-3-5(9)8-6(4)10/h4H,2-3H2,1H3,(H,8,9,10)
InChIKeySTXJWMUXKCYVJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dioxo-pyrrolidine-3-carboxylic Acid Ethyl Ester (CAS 96905-68-9): Compound Identity and Scaffold Classification for Research Procurement


2,5-Dioxo-pyrrolidine-3-carboxylic acid ethyl ester (CAS 96905-68-9), also known as ethyl 2,5-dioxopyrrolidine-3-carboxylate or 3-ethoxycarbonylsuccinimide, is a racemic pyrrolidine-2,5-dione (succinimide) derivative bearing an ethyl ester at the 3-position [1]. With molecular formula C₇H₉NO₄ and molecular weight 171.15 g/mol, it belongs to the class of cyclic imides that serve as versatile scaffolds in medicinal chemistry and as synthetic intermediates for pharmaceutically active compounds, most notably as a structural precursor to the chiral ranirestat intermediate ASI-2 [2]. The compound is typically supplied at ≥95% purity as a research chemical for further synthetic elaboration .

Why Generic Succinimide Substitution Fails: Critical Differentiation of 2,5-Dioxo-pyrrolidine-3-carboxylic Acid Ethyl Ester for Informed Procurement


Within the pyrrolidine-2,5-dione family, even minor structural variations—ester vs. free acid, ethyl vs. methyl ester, or the presence/absence of the 3-amino substituent—produce functionally distinct compounds that are not interchangeable. The ethyl ester (CAS 96905-68-9) differs fundamentally from its free acid counterpart (2,5-dioxo-pyrrolidine-3-carboxylic acid, CAS 96905-69-0) in LogP, hydrogen-bonding capacity, and biological target profile, with the free acid acting as a direct aromatase inhibitor [1] while the ethyl ester serves primarily as a protected synthetic intermediate . Furthermore, the non-aminated scaffold (CAS 96905-68-9) lacks the chiral quaternary center present in (R)-ethyl 3-amino-2,5-dioxopyrrolidine-3-carboxylate (ASI-2, CAS 159213-18-0), the key industrial intermediate for the aldose reductase inhibitor ranirestat [2]. Procuring the wrong analog—whether the free acid, a methyl ester, or an N-substituted variant—may result in failed synthetic sequences, incompatible reactivity profiles, or irrelevant biological readouts.

Quantitative Differentiation Evidence for 2,5-Dioxo-pyrrolidine-3-carboxylic Acid Ethyl Ester (CAS 96905-68-9) Against Closest Analogs


LogP and Hydrogen-Bond Donor Count: Ethyl Ester vs. Free Carboxylic Acid Dictates Membrane Permeability and Solubility Profile

The ethyl ester (CAS 96905-68-9) exhibits a predicted LogP (XLogP3) of -0.5 with a single hydrogen-bond donor (the imide NH), whereas the free acid analog (CAS 96905-69-0) carries two H-bond donors (imide NH plus carboxylic acid OH) and a substantially lower LogP due to the ionizable carboxyl group [1]. This translates into improved organic-solvent solubility and higher predicted passive membrane permeability for the ester form, making it the preferred intermediate for reactions requiring anhydrous organic conditions .

Physicochemical profiling ADME prediction Solid-phase extraction

Aromatase Inhibitory Activity: Free Acid Is Active (IC50 = 770 nM), While Ethyl Ester Lacks Reported Direct Target Engagement

The free carboxylic acid analog (CAS 96905-69-0) demonstrates measurable aromatase (CYP19) inhibition with a reported IC50 of 770 nM against recombinant human aromatase in a fluorescence-based assay [1]. In contrast, no aromatase inhibition data are reported for the ethyl ester (CAS 96905-68-9) in curated bioactivity databases such as ChEMBL or BindingDB . This indicates that the free carboxylate moiety is critical for heme-iron coordination within the CYP19 active site, and esterification to the ethyl ester abolishes or substantially diminishes this interaction. Researchers studying aromatase pharmacology should therefore select the free acid (CAS 96905-69-0), while those requiring a protected, non-arylating building block should procure the ethyl ester.

Aromatase inhibition CYP19 Endocrine pharmacology

Scaffold Proximity to ASI-2 Ranirestat Intermediate: Structural Comparison Defines Divergent Synthetic Utility

The target compound (CAS 96905-68-9) is the non-aminated, racemic scaffold from which the chiral intermediate (R)-ethyl 3-amino-2,5-dioxopyrrolidine-3-carboxylate (ASI-2, CAS 159213-18-0) is formally derived by introduction of a quaternary 3-amino group [1]. ASI-2 is a validated key intermediate for the industrial synthesis of ranirestat (AS-3201), a potent aldose reductase inhibitor developed for diabetic neuropathy [2]. The racemic, non-aminated ethyl ester serves as the foundational building block for constructing the ASI-2 scaffold, but it lacks the chiral quaternary center and amine functionality required for direct pharmaceutical intermediate application. Patent literature (EP0553130B1; CA2091566A1) describes pyrrolidine-2,5-dione-3-carboxylate esters as aldose reductase inhibitor precursors, confirming the broader scaffold relevance [3].

Aldose reductase inhibition Ranirestat synthesis Chiral intermediate

Ester Stability and Reactivity Profile: Ethyl Ester as a Carboxyl-Protected Synthetic Handle vs. Free Acid Reactivity

The ethyl ester moiety of CAS 96905-68-9 functions as a carboxyl-protecting group, enabling selective reactions at the imide NH (pKa ~9-10 for succinimide NH) without competing nucleophilic attack at the carboxylic acid site that would occur with the free acid (CAS 96905-69-0) [1]. In pyrrolidine-2,5-dione chemistry, the free carboxylic acid can participate in unwanted intramolecular cyclization or intermolecular anhydride formation under dehydrating conditions, whereas the ester remains inert [2]. The ethyl ester can be selectively cleaved under mild basic hydrolysis (e.g., LiOH in THF/H₂O) to reveal the free acid when desired, offering orthogonal synthetic control not available with the free acid starting material . This differential reactivity is a practical advantage during multi-step synthesis of N-substituted or 3-functionalized succinimide derivatives.

Synthetic methodology Protecting group strategy Amide coupling

Procurement-Optimized Application Scenarios for 2,5-Dioxo-pyrrolidine-3-carboxylic Acid Ethyl Ester (CAS 96905-68-9)


Synthesis of N-Substituted Succinimide Libraries for Aldose Reductase Inhibitor Screening

The target compound serves as the ideal starting material for constructing focused libraries of N-alkylated or N-arylated succinimide-3-carboxylate esters, a scaffold class validated in patent literature (EP0553130B1) as aldose reductase inhibitors [1]. The ethyl ester protects the 3-carboxyl group during N-functionalization, enabling selective diversification at the imide nitrogen without competing side reactions at the acid site. After N-substitution, the ester can be hydrolyzed to reveal the free acid for biological evaluation or further amidification. This approach mirrors the synthetic strategy used in the development of ranirestat (AS-3201), where the related amino-substituted scaffold ASI-2 is the penultimate intermediate [2].

Intermediate for 3,3-Disubstituted Pyrrolidine-2,5-dione Derivatives via Enolate Alkylation

The compound's 3-ethoxycarbonyl group activates the adjacent C-3 position for enolate formation and subsequent alkylation, providing access to 3,3-disubstituted succinimide derivatives that are otherwise difficult to prepare [1]. The ester-stabilized enolate can be generated with mild bases (e.g., K₂CO₃ or NaH in DMF) and trapped with alkyl halides or Michael acceptors, enabling the construction of quaternary centers. This synthetic versatility is unavailable with the free acid analog, which would require additional protection or suffer from competing carboxylate reactivity under basic conditions.

Reference Standard for Analytical Method Development and Impurity Profiling of Succinimide-Based Pharmaceuticals

Given its well-defined structure, availability at 95-98% purity, and status as the non-aminated parent scaffold of the ranirestat intermediate ASI-2, the compound is suited as a reference standard for HPLC method development, impurity profiling, and forced degradation studies of succinimide-containing drug substances [1]. Its distinct retention time and UV chromophore (imide carbonyl absorbance at ~210-230 nm) facilitate separation from related process impurities. The ethyl ester also serves as a system suitability standard for monitoring ester hydrolysis during stability studies of ester prodrugs within the pyrrolidine-2,5-dione class [2].

Negative Control Compound for Aromatase (CYP19) Inhibition Studies

Because the free acid analog (CAS 96905-69-0) is a documented aromatase inhibitor (IC50 = 770 nM), while the ethyl ester lacks reported CYP19 activity, the target compound can serve as a structurally matched negative control in structure-activity relationship (SAR) studies probing the role of the 3-carboxylate moiety in aromatase binding [1][2]. This paired use of ester vs. acid enables researchers to attribute biological activity specifically to the free carboxylate pharmacophore, strengthening mechanistic hypotheses about heme-iron coordination in CYP19 inhibition.

Quote Request

Request a Quote for 2,5-Dioxo-pyrrolidine-3-carboxylic acid ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.